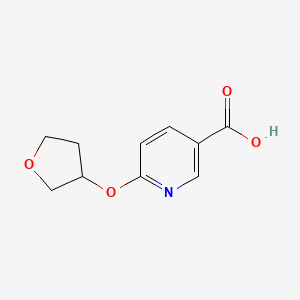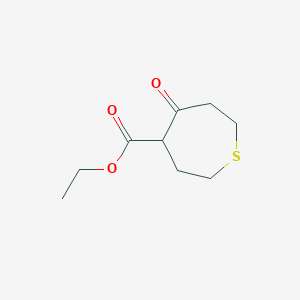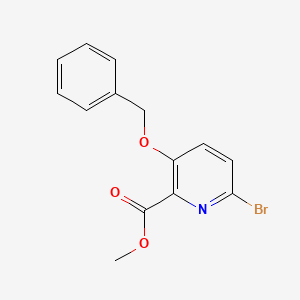
(2-(Difluoromethoxy)pyridin-4-yl)methanamine
Übersicht
Beschreibung
“(2-(Difluoromethoxy)pyridin-4-yl)methanamine” is a chemical compound with the CAS Number: 943843-27-4 . It has a molecular weight of 174.15 and its linear formula is C7H8F2N2O . It is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(2-(Difluoromethoxy)pyridin-4-yl)methanamine” is 1S/C7H8F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-(Difluoromethoxy)pyridin-4-yl)methanamine” is a white to yellow solid . The storage temperature is 2-8 ?C .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Enzyme Interactions
(2-(Difluoromethoxy)pyridin-4-yl)methanamine, as a pyridine derivative, might be implicated in the inhibition or interaction with cytochrome P450 (CYP) enzymes, similar to other pyridine derivatives. The importance of assessing the selectivity and potency of chemical inhibitors for various CYP isoforms is critical to understand potential drug-drug interactions and metabolic pathways (Khojasteh et al., 2011).
Heterocyclic Compounds in Analytical Chemistry
Pyridine derivatives, like (2-(Difluoromethoxy)pyridin-4-yl)methanamine, are considered significant in various fields, including analytical chemistry. They are utilized as chemosensors due to their affinity for different ions and neutral species, contributing significantly to the detection of various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Applications in Optoelectronic Materials
Pyridine derivatives are noted for their role in the creation of novel optoelectronic materials. The integration of pyridine fragments into π-extended conjugated systems has shown great value, with applications in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, reflecting the potential of pyridine-based compounds like (2-(Difluoromethoxy)pyridin-4-yl)methanamine in these areas (Lipunova et al., 2018).
Anticancer Potential of Pyridine Derivatives
The complexation of pyridine derivatives with metals, particularly with Cu(II), has shown enhanced anticancer potency against various cancer cell lines, suggesting a promising future for these compounds as potential anticancer agents. This highlights the significance of exploring the bioavailability and pharmacological effects of pyridine derivatives, including (2-(Difluoromethoxy)pyridin-4-yl)methanamine, in medicinal research (Alshamrani, 2023).
Safety and Hazards
The safety information for “(2-(Difluoromethoxy)pyridin-4-yl)methanamine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.
Wirkmechanismus
Target of Action
The primary targets of (2-(Difluoromethoxy)pyridin-4-yl)methanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is ongoing .
Mode of Action
Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is insoluble in water but soluble in some organic solvents . This suggests that it may have low oral bioavailability and may require formulation strategies for effective delivery .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-(Difluoromethoxy)pyridin-4-yl)methanamine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound is stable at 2-8℃ storage conditions .
Eigenschaften
IUPAC Name |
[2-(difluoromethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUNPTNLRWDQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732120 | |
| Record name | 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethoxy)pyridin-4-yl)methanamine | |
CAS RN |
943894-77-7 | |
| Record name | 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(difluoromethoxy)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




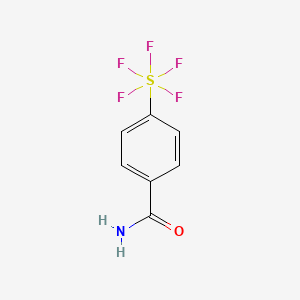
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)


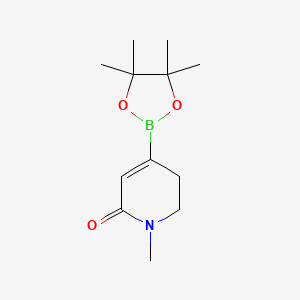
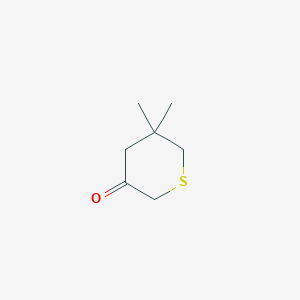
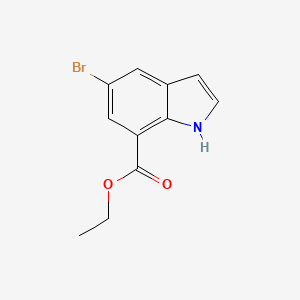
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)

